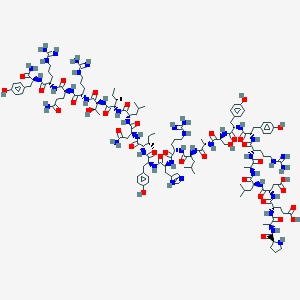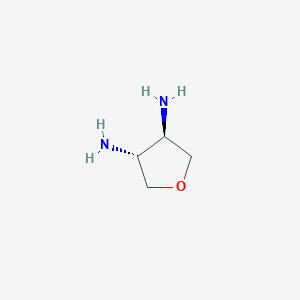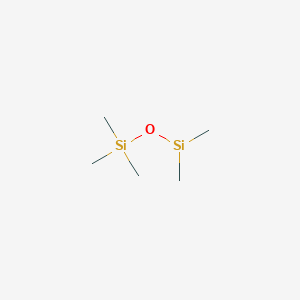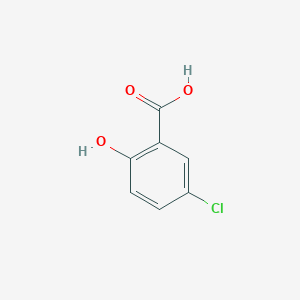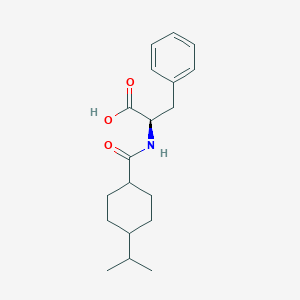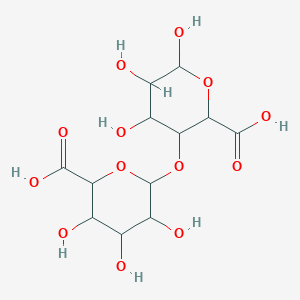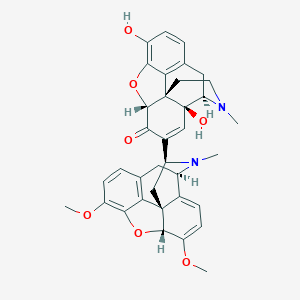
4-Nitro-1-Naphthol
Übersicht
Beschreibung
KAT8-IN-1 ist eine chemische Verbindung, die für ihre Rolle als Inhibitor der Lysin-Acetyltransferase 8 (KAT8) bekannt ist, einem Enzym, das an der Acetylierung von Histonen beteiligt ist. Diese Verbindung wurde auf ihre potenziellen therapeutischen Anwendungen untersucht, insbesondere im Zusammenhang mit Krankheiten wie Krebs und Entzündungen .
Wissenschaftliche Forschungsanwendungen
KAT8-IN-1 hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung, darunter:
Medizin: Untersucht auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Krankheiten wie Krebs und Entzündungen durch Hemmung der Aktivität von Lysin-Acetyltransferase 8
Wirkmechanismus
KAT8-IN-1 übt seine Wirkungen aus, indem es die Aktivität von Lysin-Acetyltransferase 8 hemmt. Die Verbindung bindet an das aktive Zentrum des Enzyms und verhindert, dass es Lysinreste an Histonen und anderen Proteinen acetyliert . Diese Hemmung stört die normale Funktion von Lysin-Acetyltransferase 8, was zu Veränderungen der Genexpression und zellulären Prozessen führt . Die beteiligten molekularen Ziele und Pfade umfassen die Acetylierung von Histon H4 Lysin 16 (H4K16) und die Regulation der Chromatinstruktur .
Wirkmechanismus
Target of Action
The primary target of 4-Nitro-1-naphthol is lysine acetyltransferase 8 (KAT8) . KAT8 is a histone acetyltransferase (HAT) that plays a crucial role in the regulation of gene expression. It does so by acetylating lysine residues on histone proteins, which can result in the loosening of the DNA-histone interaction and thereby increase gene transcription .
Mode of Action
This compound acts as an inhibitor of KAT8 . It binds to the enzyme and prevents it from acetylating histone proteins . This inhibition can disrupt the normal function of KAT8 and alter gene expression patterns .
Biochemical Pathways
The inhibition of KAT8 by this compound can affect various biochemical pathways. One key pathway is the regulation of gene expression . By inhibiting KAT8, this compound can alter the acetylation pattern of histones, leading to changes in the transcription of certain genes .
Pharmacokinetics
Like many other small organic molecules, its absorption, distribution, metabolism, and excretion (adme) properties are likely to be influenced by factors such as its chemical structure, solubility, and stability .
Result of Action
The inhibition of KAT8 by this compound can lead to changes in gene expression. This can have various molecular and cellular effects, depending on the specific genes affected. For instance, if genes involved in cell growth and division are affected, this could potentially influence cell proliferation .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability and activity of the compound . Additionally, the presence of other molecules, such as proteins or other small molecules, can also influence the action of this compound .
Biochemische Analyse
Biochemical Properties
4-Nitro-1-naphthol is known to interact with various biomolecules. It has been identified as a lysine (K) acetyltransferase 8 (KAT8) inhibitor . KAT8 is a histone acetyltransferase (HAT), and inhibition of HATs by this compound could result in disease states, such as cancer or inflammatory diseases .
Cellular Effects
The cellular effects of this compound are primarily related to its role as a KAT8 inhibitor . By inhibiting KAT8, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with KAT8 . As a KAT8 inhibitor, this compound can bind to KAT8, inhibiting its activity and leading to changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound exhibits photo-stable behavior in alcoholic solutions .
Metabolic Pathways
Nitro compounds, including this compound, are known to trigger redox reactions within cells, causing toxicity and subsequent death of microorganisms .
Transport and Distribution
It is known that this compound is insoluble in water but soluble in organic solvents such as alcohols, ethers, and ketones , which may influence its transport and distribution.
Subcellular Localization
It is known that this compound is a small molecule that can diffuse across cell membranes .
Vorbereitungsmethoden
Die Synthese von KAT8-IN-1 umfasst mehrere Schritte, darunter die Herstellung von Zwischenverbindungen und die finale Kupplungsreaktion. Die spezifischen Synthesewege und Reaktionsbedingungen sind in der Regel geschützt und können je nach Hersteller variieren. Industrielle Produktionsverfahren beinhalten oft die Optimierung dieser Synthesewege, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
KAT8-IN-1 durchläuft in erster Linie Reaktionen, die mit seiner Rolle als Inhibitor der Lysin-Acetyltransferase 8 zusammenhängen. Diese Reaktionen umfassen:
Acetylierung: KAT8-IN-1 hemmt die Acetylierung von Lysinresten an Histonen, ein Prozess, der von Lysin-Acetyltransferase 8 katalysiert wird
Bindungsreaktionen: Die Verbindung bindet an das aktive Zentrum der Lysin-Acetyltransferase 8 und verhindert, dass das Enzym mit seinen natürlichen Substraten interagiert.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Acetyl-Coenzym A als Cosubstrat und verschiedene Puffer, um den entsprechenden pH-Wert und die Ionenstärke zu gewährleisten . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind acetylierte Histone und andere Proteine .
Vergleich Mit ähnlichen Verbindungen
KAT8-IN-1 ist einzigartig in seiner Selektivität für Lysin-Acetyltransferase 8 im Vergleich zu anderen Inhibitoren. Zu ähnlichen Verbindungen gehören:
N-Phenyl-5-Pyrazolon-Derivate: Verbindungen 19 und 34 wurden als selektive Inhibitoren von Lysin-Acetyltransferase 8 identifiziert, ähnlich wie KAT8-IN-1.
CTx-648/PF-9363: Ein potenter und selektiver Inhibitor von KAT6A/B, der in Brustkrebsmodellen Wirksamkeit gezeigt hat.
KAT8-IN-1 zeichnet sich durch seine spezifische Hemmung von Lysin-Acetyltransferase 8 aus und ist damit ein wertvolles Werkzeug, um die biologischen Funktionen und das therapeutische Potenzial dieses Enzyms zu untersuchen .
Eigenschaften
IUPAC Name |
4-nitronaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIRNGLMBHIITH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00209238 | |
| Record name | 4-Nitro-1-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00209238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
605-62-9 | |
| Record name | 4-Nitro-1-naphthol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=605-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitro-1-naphthol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 605-62-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400336 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Nitro-1-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00209238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




